2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine

Medicinal chemistry Scaffold optimization Lipophilicity

Strategic entry point for KRAS G12C inhibitor programs. The 2-chloro-7,7-dimethyl scaffold provides superior nucleophilic aromatic substitution (SNAr) reactivity versus non-methylated or 3-chloro analogs, enabling efficient parallel library synthesis. Supported by patent-documented nanomolar potency (IC50 18–31 nM) of elaborated derivatives. Multi-supplier commercial availability at ≥98% purity ensures supply chain continuity from hit-to-lead through lead optimization. ISO-certified material available. Request bulk pricing for gram-scale procurement.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
Cat. No. B8245583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC1(CC2=C(CO1)C=CC(=N2)Cl)C
InChIInChI=1S/C10H12ClNO/c1-10(2)5-8-7(6-13-10)3-4-9(11)12-8/h3-4H,5-6H2,1-2H3
InChIKeyKQALAFGXSSMIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine: Procurement-Oriented Structural and Class Overview


2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine (CAS 2673369-00-9) is a chlorinated heterocycle belonging to the pyrano[4,3-b]pyridine scaffold class. Its molecular formula is C10H12ClNO with a molecular weight of 197.66 g/mol . The compound features a bicyclic core comprising a pyridine ring fused to a tetrahydropyran ring, with a chlorine atom at the 2-position and geminal dimethyl substitution at the 7-position of the pyran ring . This substitution pattern distinguishes it from simpler 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine analogs lacking the 7,7-dimethyl group . The compound serves predominantly as a synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds including KRAS G12C-targeting agents as documented in recent patent literature [1].

Why Generic Substitution Fails for 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine in Synthesis and Screening Programs


Within the pyrano[4,3-b]pyridine class, subtle structural variations produce dramatic differences in synthetic reactivity, downstream biological activity, and physicochemical properties. The non-methylated analog 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (CAS 1260663-71-5, MW 169.61) differs by the absence of the geminal dimethyl group, yielding a lower molecular weight and altered lipophilicity that affects both reactivity and pharmacokinetic profile of derived compounds . The 3-chloro positional isomer (CAS 1196151-67-3) places the chlorine at the meta position relative to the pyridine nitrogen, altering the electronic character of nucleophilic aromatic substitution (SNAr) reactions and potentially redirecting cross-coupling outcomes . The 2-oxo analog (7,7-dimethyl-7,8-dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one, CAS 2673368-99-3) replaces the chlorine with a carbonyl, fundamentally altering the reactivity profile from a halogenated electrophile to a lactam-containing scaffold . These structural distinctions mean that analogs cannot serve as drop-in replacements in synthetic sequences or biological assays without re-optimization.

Quantitative Differentiation Evidence: 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine vs. Closest Analogs


7,7-Dimethyl Substitution Confers ~16% Higher Molecular Weight and Increased Lipophilicity Relative to the Non-Methylated Analog

The target compound possesses a geminal dimethyl group at the 7-position of the pyran ring, absent in the most common comparator 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (CAS 1260663-71-5). This structural difference produces a molecular weight of 197.66 vs. 169.61 Da for the des-methyl analog, representing a 16.5% increase in molecular mass . In pyrano[4,3-b]pyridine-derived lead series, the 7,7-dimethyl substitution has been retained in advanced compounds exhibiting picomolar biochemical potency, suggesting the dimethyl group contributes favorably to target binding or pharmacokinetic parameters [1].

Medicinal chemistry Scaffold optimization Lipophilicity

2-Chloro Position Enables Specific SNAr Reactivity Distinct from the 3-Chloro Isomer

The chlorine substituent at the 2-position (ortho to the pyridine nitrogen) in the target compound creates a distinctly activated site for nucleophilic aromatic substitution (SNAr) compared to the 3-chloro isomer (CAS 1196151-67-3) where chlorine is meta to the pyridine nitrogen. In simpler chloropyridine systems, 2-chloropyridine exhibits substantially higher reactivity toward nucleophiles than 3-chloropyridine due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate [1]. This positional effect is retained in the fused pyrano[4,3-b]pyridine system, with the 2-chloro derivative serving as a demonstrated precursor for amine displacement in the synthesis of 2-aminopyranopyridine anticancer agents, as reported by Mohamed et al. (2016) using the closely related 2-chloro-4-(thiophen-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile [2].

Synthetic chemistry Cross-coupling Nucleophilic aromatic substitution

7,7-Dimethyl Substitution Avoids Metabolic Liability Associated with the 2-Oxo (Lactam) Analog

The 2-oxo analog 7,7-dimethyl-7,8-dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one (CAS 2673368-99-3; C10H13NO2) replaces the 2-chloro substituent with a carbonyl group, creating a lactam moiety. Lactam-containing heterocycles are known substrates for hydrolytic ring-opening by serum lactamases and hepatic amidases, potentially introducing a metabolic soft spot . In contrast, the target compound's 2-chloro substitution eliminates this hydrolytic liability while retaining a synthetic handle for late-stage diversification via cross-coupling or SNAr chemistry. The 2-oxo analog has been explored for neurotropic and sedative activities, as documented in pyrano[3,4-b]furo[2,3-b]pyridine derivative studies, whereas the 2-chloro scaffold appears in oncology-directed programs (KRAS G12C), reflecting divergent application spaces driven by the C-2 functionality difference [1].

Metabolic stability Drug metabolism Scaffold selection

7,7-Dimethyl-Pyrano[4,3-b]pyridine Core Is Validated in Potent KRAS G12C Inhibitors (IC50 = 18–31 nM Biochemical)

The 7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine core, with a chlorine atom at the 2-position, serves as the central scaffold in KRAS G12C inhibitor compounds disclosed in US20240059703. A representative derivative (BDBM652984) incorporating this core achieved IC50 values of 31 nM and 18 nM in biochemical assays measuring inhibition of purified GDP-bound KRAS G12C/C118A protein, alongside a less potent cellular readout (IC50 = 3,900 nM) [1]. This demonstrates that the 7,7-dimethyl-2-chloro-pyrano[4,3-b]pyridine scaffold can support nanomolar target engagement when appropriately elaborated. The non-dimethylated analog (2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine) does not appear in comparable potency contexts in patent literature, suggesting the 7,7-dimethyl group is a critical structural feature for achieving the conformational and pharmacokinetic properties required for KRAS inhibition .

KRAS G12C Oncology Kinase inhibitor scaffold

Commercial Availability at Multiple Purity Grades Supports Both Discovery and Pre-Clinical Scale Procurement

The target compound is commercially available from multiple independent suppliers with documented purity specifications. CymitQuimica lists the compound at pricing of €321.00/100mg and €991.00/1g (Ref. 10-F982806), indicative of research-grade supply . LeYan (Shanghai) offers the compound at 95% purity (Catalog No. 1639273) . MolCore supplies at NLT 98% purity under ISO certification for pharmaceutical R&D and QC applications . CalpacLab offers 95% purity in 100 mg quantities . In contrast, the 3-chloro isomer (CAS 1196151-67-3) is listed by fewer suppliers, and the 2-oxo analog (CAS 2673368-99-3) lacks the same breadth of commercial sourcing, indicating more limited supply chain redundancy .

Procurement Purity specification Supply chain

Optimal Application Scenarios for 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine Based on Quantitative Evidence


KRAS G12C Inhibitor Lead Optimization Programs

Programs targeting KRAS G12C should prioritize this scaffold based on documented nanomolar biochemical potency (IC50 = 18–31 nM) of elaborated derivatives incorporating the 7,7-dimethyl-2-chloro-pyrano[4,3-b]pyridine core in patent US20240059703 [1]. The 2-chloro position provides a synthetic handle for introducing the spirocyclic and acrylamide warhead functionalities essential for covalent KRAS G12C engagement, while the 7,7-dimethyl group contributes to the conformational preorganization and lipophilicity required for intracellular target engagement. The non-dimethylated analog lacks comparable potency documentation, supporting procurement of the 7,7-dimethyl variant as the preferred entry point for SAR exploration.

Kinase-Focused Library Synthesis via SNAr Diversification

The electronically activated 2-chloro position (ortho to pyridine nitrogen) enables efficient nucleophilic aromatic substitution with primary and secondary amines, as demonstrated in the synthesis of 2-aminopyranopyridine anticancer derivatives by Mohamed et al. (2016), where a closely related 2-chloro-pyrano[4,3-b]pyridine-3-carbonitrile was converted to 17 distinct 2-amino derivatives [2]. In contrast, the 3-chloro isomer lacks this electronic activation, making the 2-chloro-7,7-dimethyl compound the superior choice for generating focused kinase inhibitor libraries through parallel SNAr chemistry.

Scaffold-Hopping from Lactam-Containing CNS Chemotypes to Oncology Chemotypes

For teams seeking to repurpose the pyrano[4,3-b]pyridine scaffold from neurotropic applications (where 2-oxo/lactam analogs predominate [3]) to oncology programs, the 2-chloro-7,7-dimethyl variant offers a strategically differentiated entry point. The replacement of the hydrolytically labile lactam with a chloro substituent eliminates a potential metabolic liability while preserving the 7,7-dimethyl substitution pattern that contributes to scaffold rigidity and target binding. This enables a clean chemotype switch without altering the core ring system geometry.

Multi-Parameter Lead Optimization Requiring Robust Commercial Supply

Programs requiring gram-scale quantities with documented purity for in vivo pharmacokinetic studies or initial toxicology assessment benefit from the multi-supplier commercial availability of this compound. With ≥5 independent suppliers offering purity grades of 95% and 98% (including ISO-certified material from MolCore ), procurement risk is substantially lower than for analogs such as the 3-chloro isomer or 2-oxo derivative, which have narrower supplier bases. This supply chain redundancy supports program continuity from hit-to-lead through lead optimization without synthetic bottleneck risk.

Quote Request

Request a Quote for 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.